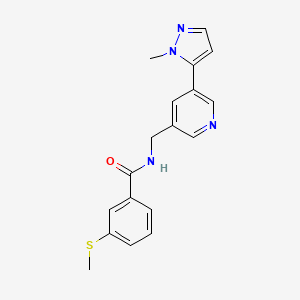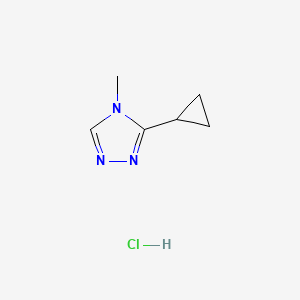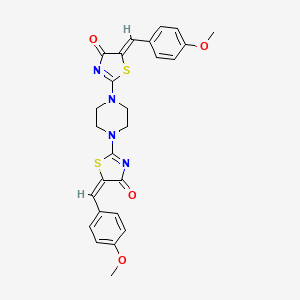
Methyl (4-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic organic compound notable for its diverse chemical reactivity and applications in various fields of scientific research. Its structure consists of a 5-fluoropyrimidinyl group, a pyrrolidinyl moiety, a sulfonyl phenyl group, and a methyl carbamate group, each contributing distinct properties to the compound's overall functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate involves multiple steps:
Formation of the pyrimidinyl intermediate: : Starting with 5-fluoropyrimidine, this step typically involves nucleophilic substitution reactions.
Introduction of the pyrrolidine moiety: : This can be achieved through amination reactions, where the pyrrolidin-1-yl group is introduced.
Sulfonation: : The phenyl group is introduced and subsequently sulfonated under controlled conditions to yield the sulfonyl phenyl intermediate.
Carbamation: : The final step involves reacting the sulfonyl phenyl intermediate with methyl chloroformate to form the carbamate ester.
Industrial Production Methods
In industrial settings, the production of this compound would be scaled up from the lab synthesis involving similar steps but with optimizations for yield, purity, and cost-effectiveness. Process improvements might include the use of continuous flow reactors for better control over reaction conditions and reduced reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Methyl (4-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate can undergo oxidation reactions, especially at the pyrrolidine moiety.
Reduction: : It can also be reduced under suitable conditions, affecting the carbamate or sulfonyl groups.
Substitution: : Nucleophilic and electrophilic substitutions can occur at various points on the molecule, particularly at the fluoropyrimidinyl and phenyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: : Conditions can vary widely, with reagents such as halogens, acids, or bases depending on the desired substitution pattern.
Major Products Formed
The reaction products are highly dependent on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while reduction might yield simplified structures with reduced functionality.
Aplicaciones Científicas De Investigación
Methyl (4-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate has broad applications:
Chemistry: : Used as a building block for synthesizing more complex organic molecules.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its potential therapeutic properties, including as an intermediate in drug development.
Industry: : Utilized in the manufacturing of specialty chemicals with specific desired properties.
Mecanismo De Acción
Molecular Targets and Pathways Involved
While the exact mechanism of action depends on its specific applications, generally, this compound may interact with cellular proteins and enzymes through covalent or non-covalent binding, potentially affecting biological pathways related to signal transduction, enzyme inhibition, or receptor modulation.
Comparación Con Compuestos Similares
Compared to other compounds with similar functional groups, such as other fluoropyrimidines or sulfonyl phenyl derivatives, Methyl (4-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is unique in its structural complexity and reactivity profile. Similar compounds might include:
5-Fluorouracil: : Used in cancer treatment.
Phenylsulfonylcarbamate derivatives: : Explored for their potential pharmaceutical applications.
Each compound's unique combination of functional groups and structure defines its specific reactivity and application potential.
Propiedades
IUPAC Name |
methyl N-[4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O5S/c1-25-16(22)20-12-2-4-14(5-3-12)27(23,24)21-7-6-13(10-21)26-15-18-8-11(17)9-19-15/h2-5,8-9,13H,6-7,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCGENNRPGAIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-ethoxy-6-[4-(3-methoxybenzoyl)piperazin-1-yl]pyridazine](/img/structure/B2601631.png)
![(Z)-2-cyano-N-(3-imidazol-1-ylpropyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2601632.png)
![N-(1-cyanocyclopentyl)-2-[(cyanomethyl)(ethyl)amino]acetamide](/img/structure/B2601636.png)


![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(2,4-dichlorophenyl)propanamide](/img/structure/B2601639.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2601641.png)
![7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2601642.png)



![2-{2-[(4-Carboxypyridin-2-yl)oxy]ethoxy}pyridine-4-carboxylic acid](/img/structure/B2601648.png)
![5-(2-oxo-2-phenylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B2601649.png)
![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,4-trimethylbenzamide](/img/structure/B2601650.png)
